Cas no 1261872-15-4 (4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester)

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is a fluorinated biphenyl ester derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its structure incorporates both fluoro and trifluoromethyl substituents, enhancing its reactivity and potential as an intermediate in the synthesis of bioactive compounds. The ester group provides versatility for further functionalization, while the electron-withdrawing trifluoromethyl moiety contributes to stability and unique electronic properties. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and advanced materials, where its structural motifs are often leveraged for improved metabolic stability and binding affinity. High purity and well-defined synthesis routes ensure consistent performance in research applications.
4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester structure
1261872-15-4 structure
Product name:4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
CAS No:1261872-15-4
MF:C15H10F4O2
Molecular Weight:298.232318401337
CID:4992592

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
    • インチ: 1S/C15H10F4O2/c1-21-14(20)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)15(17,18)19/h2-8H,1H3
    • InChIKey: RVWSLYWHKYQFDX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C(=O)OC)C1C=CC=C(C(F)(F)F)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 369
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 26.3

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011009230-500mg
4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
1261872-15-4 97%
500mg
798.70 USD 2021-07-05
Alichem
A011009230-1g
4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
1261872-15-4 97%
1g
1,579.40 USD 2021-07-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1846767-1g
Methyl 4-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate
1261872-15-4 98%
1g
¥4049.00 2024-08-09
Alichem
A011009230-250mg
4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
1261872-15-4 97%
250mg
489.60 USD 2021-07-05

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester 関連文献

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl esterに関する追加情報

Introduction to 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester (CAS No. 1261872-15-4)

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1261872-15-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This molecule, featuring a biphenyl core with fluorine and trifluoromethyl substituents, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive agents.

The biphenyl moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. The introduction of a fluoro group at the 4-position and a trifluoromethyl group at the 3'-position further modulates the electronic distribution and lipophilicity of the molecule. These modifications are strategically employed to optimize pharmacokinetic profiles, including solubility, permeability, and metabolic resistance, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester with biological targets with high precision. Studies have demonstrated that the fluorine and trifluoromethyl groups can engage in specific hydrogen bonding or π-stacking interactions, enhancing the compound's ability to interact with proteins such as kinases, receptors, and enzymes. This has opened up new avenues for its application in the development of small-molecule inhibitors for therapeutic purposes.

In particular, the fluoro substituent is known to improve metabolic stability by preventing oxidative degradation. The electron-withdrawing nature of the trifluoromethyl group enhances lipophilicity, which is often beneficial for crossing biological membranes. These combined properties make 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester an attractive candidate for further derivatization and optimization as a lead compound in drug discovery.

Current research in this area is focused on leveraging the structural versatility of biphenyl derivatives. By modifying other positions on the biphenyl ring or introducing additional functional groups, chemists aim to expand the chemical space explored by this scaffold. For instance, studies have explored analogs with different substituents at the 2-position or 5-position of the biphenyl core, which may exhibit distinct biological activities. The use of high-throughput screening (HTS) technologies has accelerated the identification of promising derivatives, allowing for rapid optimization cycles.

The synthesis of 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester involves multi-step organic reactions that require careful selection of reagents and conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the biphenyl framework efficiently. The introduction of fluorine and trifluoromethyl groups often necessitates specialized techniques due to their reactivity and sensitivity to environmental conditions.

The pharmacological potential of this compound has been investigated in several disease models. Preliminary studies suggest that derivatives of 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester may exhibit inhibitory activity against certain enzymes implicated in cancer progression or inflammatory diseases. The ability to fine-tune its structure allows researchers to modulate its biological activity toward specific therapeutic targets. For example, modifications at the carboxylic acid methyl ester moiety could enhance solubility or facilitate prodrug formulations for improved delivery.

The agrochemical sector has also shown interest in biphenyl derivatives due to their potential as intermediates in pesticide development. The presence of fluorine and trifluoromethyl groups can confer resistance to degradation by environmental factors, making these compounds more stable and effective in crop protection applications. Ongoing research aims to identify derivatives that balance efficacy with environmental safety, aligning with global trends toward sustainable agriculture.

In conclusion, 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester (CAS No. 1261872-15-4) represents a promising chemical entity with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for designing next-generation bioactive molecules with improved pharmacological properties. As research continues to uncover new synthetic strategies and biological functions associated with biphenyl derivatives, this compound is poised to play a significant role in future drug discovery efforts.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm